molecular formula C19H29NO4S B2502653 4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-11-1

4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2502653
CAS RN: 898425-11-1
M. Wt: 367.5
InChI Key: GBFPBTGFGCAEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological activities, which can provide insights into the general class of compounds to which the compound belongs. Benzamides are a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions starting from commercially available raw materials. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was achieved through a six-step process with an overall yield of more than 30%, which included key steps such as ring-closing, reduction, and acylation reactions . Similarly, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized in one step from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray diffraction, IR spectroscopy, and NMR. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that the molecule crystallizes in a triclinic system . The geometrical parameters obtained from XRD studies are in good agreement with those calculated using density functional theory (DFT) .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions for "4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide," but they do discuss the synthesis and modifications of similar compounds, which involve reactions such as acylation, substitution, and ring formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their biological applications. The papers discuss the characterization of these compounds using NMR, IR, and mass spectrometry, which helps in understanding their properties . Additionally, the antioxidant properties of benzamide derivatives can be determined using assays like the DPPH free radical scavenging test .

Scientific Research Applications

Synthesis and Polymer Applications

Compounds structurally similar to 4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide have been utilized in the synthesis of new polyamides with specific thermal and mechanical properties. For example, polyamides synthesized from dicarboxylic acids and various aromatic diamines exhibit noncrystalline structures, high solubility in polar solvents, and the ability to form transparent, flexible, and tough films. These materials are noted for their thermal stability, with glass transition temperatures mostly above 200°C and weight loss temperatures exceeding 480°C, making them suitable for high-performance applications in materials science (Hsiao et al., 2000).

Antitumor and Bioactive Compound Development

Benzamide derivatives have shown potential in the development of bioactive compounds, including antitumor agents. Synthesis processes involving benzamide structures aim to explore their biological activities. For instance, certain benzamide compounds have been synthesized with the intention of evaluating their antitumor effects, leveraging structural modifications to enhance bioactivity and efficacy (Bin, 2015).

Epoxy Resin Modification for Acid-Degradability

Hexahydro-s-triazine derivatives, which are acid-sensitive compounds, have been used to synthesize acid-degradable epoxy resins. This research demonstrates the potential of structurally related benzamide compounds in creating materials that can degrade in response to specific environmental stimuli, offering potential benefits for recyclability and sustainability in material science (You et al., 2017).

Neuroprotective and Therapeutic Agents

The synthesis and evaluation of biaryl derivatives, including those with benzamide structures, have identified potent and selective inhibitors of monoamine oxidase B (MAO-B), which are of interest for Parkinson's disease therapy. These compounds have shown not only significant MAO-B inhibitory activity but also neuroprotective effects in animal models, suggesting their potential as therapeutic agents for neurodegenerative diseases (Yeon et al., 2018).

Advanced Drug Delivery Systems

Benzamide derivatives have also been explored for their potential in creating advanced drug delivery systems. For example, the ultrasound-assisted synthesis of certain benzamide compounds has shown promising anti-tubercular activity, highlighting the role these compounds can play in developing more effective treatments for infectious diseases (Nimbalkar et al., 2018).

properties

IUPAC Name

4-butoxy-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4S/c1-3-5-12-20(17-11-14-25(22,23)15-17)19(21)16-7-9-18(10-8-16)24-13-6-4-2/h7-10,17H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFPBTGFGCAEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.